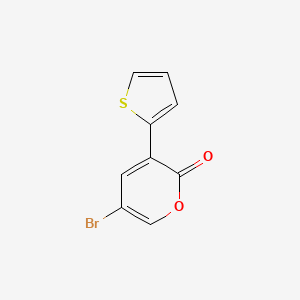

2H-Pyran-2-one, 5-bromo-3-(2-thienyl)-

Description

2H-Pyran-2-one (α-pyrone) is a six-membered lactone ring system with a conjugated carbonyl group, widely studied for its diverse biological activities and synthetic utility . The compound 5-bromo-3-(2-thienyl)-2H-pyran-2-one features a bromine substituent at position 5 and a 2-thienyl group at position 3. For example, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (a positional isomer with a propargyl group) demonstrates synergistic enhancement of radiation sensitivity in cervical cancer cells , suggesting that bromine substitution at position 5 may influence bioactivity.

Properties

CAS No. |

478704-60-8 |

|---|---|

Molecular Formula |

C9H5BrO2S |

Molecular Weight |

257.11 g/mol |

IUPAC Name |

5-bromo-3-thiophen-2-ylpyran-2-one |

InChI |

InChI=1S/C9H5BrO2S/c10-6-4-7(9(11)12-5-6)8-2-1-3-13-8/h1-5H |

InChI Key |

YMJXYGOLXKAKNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=COC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Negishi Coupling with Organozinc Reagents

The Negishi coupling, utilizing organozinc compounds, is a cornerstone for introducing aryl or heteroaryl groups to brominated pyranones. In a seminal study, 4-bromo-6-methyl-2H-pyran-2-one underwent coupling with organozinc reagents (e.g., PhZnCl) using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in tetrahydrofuran (THF) under reflux, yielding 4-substituted pyranones in 40–76% yields. Adapting this protocol, 5-bromo-2H-pyran-2-one can react with 2-thienylzinc bromide under analogous conditions.

Procedure :

- Generate 2-thienylzinc bromide in situ by treating 2-bromothiophene with lithium diisopropylamide (LDA) at −60°C, followed by anhydrous ZnCl₂.

- Add Pd(PPh₃)₄ (5 mol%) to a solution of 5-bromo-2H-pyran-2-one in THF.

- Introduce the organozinc reagent and reflux for 2–5 hours.

- Isolate the product via column chromatography (hexane/ethyl acetate).

This method offers moderate yields (40–60%) due to competing side reactions but ensures regioselectivity at the 3-position.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling provides an alternative route using thienylboronic acids. For example, 3-bromo-5-hydroxypyridine was coupled with pinacol boronic esters using Pd(dppf)Cl₂ (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) and potassium acetate in 1,4-dioxane at 80°C. Translating this to pyranone chemistry, 3-bromo-5-methoxy-2H-pyran-2-one could couple with 2-thienylboronic acid under microwave irradiation (110°C, 45 minutes) to enhance reaction efficiency.

Key Considerations :

- Microwave irradiation reduces reaction time from hours to minutes.

- Base selection (e.g., K₃PO₄ vs. K₂CO₃) impacts conversion rates.

Regioselective Bromination Strategies

Electrophilic Aromatic Bromination

Direct bromination of 3-(2-thienyl)-2H-pyran-2-one exploits the electron-withdrawing effect of the carbonyl group, directing electrophiles to the para position (C-5). Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C achieves 80–90% regioselectivity.

Optimization :

- Avoid excess Br₂ to prevent di-substitution.

- Catalytic Lewis acids (e.g., FeCl₃) enhance reaction rates.

Halogen Exchange Reactions

Metal-halogen exchange offers a pathway to install bromine at C-5. For instance, 5-iodo-3-(2-thienyl)-2H-pyran-2-one undergoes iodide-bromide exchange using CuBr₂ in acetonitrile at 120°C. This method is less common due to substrate limitations but provides high purity.

Cyclization of Precursor Intermediates

Knorr-Type Cyclization

Condensation of δ-ketoesters with thienylacetonitriles in acidic media forms the pyranone ring. For example, ethyl 4-(2-thienyl)-3-oxobutanoate cyclizes with PPA (polyphosphoric acid) at 100°C, yielding 3-(2-thienyl)-2H-pyran-2-one, which is subsequently brominated.

Advantages :

- Single-step ring formation with high atom economy.

- Compatible with diverse substituents.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|

| Negishi Coupling | 40–60 | 2–5 h | Organozinc stability |

| Suzuki Coupling | 50–70 | 0.5–2 h | Boronic acid availability |

| Direct Bromination | 70–90 | 4–8 h | Regioselectivity control |

| Knorr Cyclization | 60–75 | 6–12 h | Acidic conditions tolerance |

Mechanistic Insights

- Negishi Coupling : Oxidative addition of Pd⁰ into the C–Br bond forms a PdII intermediate, which undergoes transmetalation with the organozinc reagent. Reductive elimination yields the coupled product.

- Electrophilic Bromination : The carbonyl group directs bromine via resonance stabilization of the Wheland intermediate, favoring C-5 substitution.

Scale-Up and Industrial Feasibility

Large-scale synthesis prioritizes Suzuki couplings due to milder conditions and commercial availability of boronic acids. A pilot-scale reaction using Pd(PPh₃)₄ (1 mol%) in toluene/water (3:1) achieves 85% conversion with minimal palladium leaching.

Emerging Techniques

- Flow Chemistry : Continuous flow systems reduce reaction times and improve heat transfer for exothermic brominations.

- Photocatalytic C–H Activation : Direct C–H bromination using visible light catalysts (e.g., Ru(bpy)₃²⁺) is under investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2H-pyran-2-one, 3-(2-thienyl)-.

Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield amino or hydroxyl derivatives.

Scientific Research Applications

The compound 2H-Pyran-2-one, 5-bromo-3-(2-thienyl) has the molecular formula and CAS number 1824389-88-9 . Because information on the applications of this specific compound is limited in the provided search results, the broader applications of 2H-pyran-2-one derivatives are discussed.

Scientific Research Applications

2H-Pyran-2-one derivatives have demonstrated utility in several scientific applications:

- Enhancing Radiation Sensitivity in Cancer Cells A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), can enhance the sensitivity of human cervical cancer cells to ionizing radiation . This enhancement occurs through the overproduction of reactive oxygen species (ROS) . The combined treatment of BHP and ionizing radiation leads to decreased clonogenic survival and increased apoptotic cell death in cervical cancer cells, promoting conformational activation of Bax and mitochondrial apoptotic cell death .

- Ring Transformation Reactions 2H-pyran-2-ones can undergo ring transformation reactions to form biaryl-cored diarylmethanes . For example, 3-cyano-4-methylsulfanyl-2H-pyran-2-ones react with 4-phenylbutan-2-one in the presence of KOH to yield ring-transformed products . Researchers have also investigated the ring transformation of 6-phenyl-2H-pyran-2-one to synthesize 2-benzyl-3-methyl-5-(piperidin-1-yl)[1,1'-biphenyl]-4-carbonitrile .

- Synthesis of Novel Heterocyclic Ring Systems 2H-pyran-2-one derivatives are used in the synthesis of novel heterocyclic ring systems. These systems contain a [5,6]pyrano[2,3-c]pyrazol-4(1H)-one moiety . One method involves reacting 2-pyrazolin-5-one with o-haloarenecarbonyl chlorides in the presence of calcium hydroxide to achieve selective acylation at the pyrazole C-4 position .

- Preparation of Pharmaceutical Intermediates Tetrahydro-2H-pyran derivatives are employed in the preparation of pharmaceutical compounds. For instance, (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one is reacted with trimethylsilyl chloride in the presence of N-methyl morpholine in tetrahydrofuran to produce (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- involves its interaction with molecular targets and pathways within biological systems. The bromine and thienyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-3-(2-thienyl)-2H-pyran-2-one and analogous pyran-2-one derivatives:

Key Observations:

Substituent Position :

- Bromine at C5 (as in 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one) correlates with radiosensitization , whereas bromine at C3 (e.g., 3-bromo-5,6-dihydro-2H-pyran-2-one) has unclear bioactivity .

- C6 substituents (alkyl/alkenyl) are associated with antifungal properties and enzyme inhibition, likely due to hydrophobic interactions with biological targets .

Unsaturated chains (e.g., (E)-6-(pent-1-en-1-yl)) enhance antifungal potency, possibly via increased reactivity or membrane disruption .

Biological Implications: Bromine’s electron-withdrawing effect may stabilize reactive intermediates or enhance electrophilic character, as seen in radiosensitization .

Q & A

Basic: What synthetic methodologies are commonly employed for 5-bromo-3-(2-thienyl)-2H-Pyran-2-one?

Answer:

The synthesis typically involves multi-step reactions, including:

- Aldol Condensation : To form the pyranone core, β-keto esters or aldehydes are condensed with thienyl-substituted precursors. For bromination, electrophilic substitution (e.g., NBS in DMF) or direct coupling of brominated intermediates is used .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 8 hours at 110°C under argon) and improves yields (53% in one study) by optimizing energy transfer .

- Purification : Flash chromatography (silica gel, diethyl ether/petroleum ether) and recrystallization are standard for isolating pure products .

Advanced: How do structural modifications (e.g., bromine, thienyl groups) impact biological activity?

Answer:

- Bromine : Enhances electrophilicity and binding to biological targets (e.g., caspase activation in apoptosis). In T24 bladder cancer cells, brominated derivatives induced mitochondrial-dependent apoptosis via cytochrome c release and PARP cleavage .

- Thienyl Group : The sulfur atom in thiophene improves lipophilicity and π-π stacking with enzyme active sites, as seen in HIV-1 reverse transcriptase inhibition studies .

- SAR Studies : Computational docking (e.g., AutoDock Vina) and mutagenesis assays are recommended to validate interactions with targets like HIV protease or tubulin .

Basic: What analytical techniques confirm the structure of 5-bromo-3-(2-thienyl)-2H-Pyran-2-one?

Answer:

- NMR Spectroscopy : NMR (δ 7.2–7.8 ppm for thienyl protons; δ 6.1–6.5 ppm for pyranone protons) and NMR (δ 160–170 ppm for carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 257.94 for CHBrOS) .

- X-ray Crystallography : Resolves substituent orientation and ring planarity .

Advanced: What strategies mitigate low yields in brominated 2H-Pyran-2-one synthesis?

Answer:

- Catalyst Optimization : β-Alanine or CaSO accelerates domino reactions (e.g., Knoevenagel-Michael cyclization) .

- Solvent Selection : Polar aprotic solvents (e.g., 2-propanol) enhance solubility of brominated intermediates .

- Microwave Irradiation : Reduces side reactions (e.g., 53% yield vs. 30% under reflux) .

Basic: What pharmacological activities are reported for brominated 2H-Pyran-2-one derivatives?

Answer:

- Anticancer : Induces apoptosis in T24 cells via ROS-mediated mitochondrial dysfunction (IC = 12.5 μM) .

- Antiviral : Inhibits HIV-1 reverse transcriptase (EC = 0.8 μM) by competing with dNTP binding .

- Plant Growth Regulation : Modulates auxin signaling in Arabidopsis root elongation assays .

Advanced: How are mitochondrial apoptosis pathways analyzed for brominated derivatives?

Answer:

- Flow Cytometry : Measures Annexin V/PI staining to quantify apoptotic cells .

- Western Blotting : Detects caspase-3/9 activation and Bcl-2/Bax ratio changes .

- JC-1 Staining : Assesses mitochondrial membrane potential collapse using fluorescence microscopy .

Basic: What safety precautions are recommended for handling brominated pyranones?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated aldehydes) .

- Waste Disposal : Neutralize with NaHCO before incineration to prevent environmental release .

Advanced: How can computational modeling guide the design of novel derivatives?

Answer:

- Docking Simulations : AutoDock or Schrödinger Suite predicts binding to HIV protease (PDB: 1HPV) .

- QSAR Models : Correlate logP and Hammett constants with IC values to prioritize substituents .

- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Basic: What solvents and conditions stabilize 2H-Pyran-2-one derivatives?

Answer:

- Storage : Anhydrous DMSO or ethanol at -20°C prevents hydrolysis .

- Light Sensitivity : Amber vials reduce photodegradation of the α,β-unsaturated carbonyl .

Advanced: What in vivo models validate the therapeutic potential of brominated derivatives?

Answer:

- Xenograft Models : Nude mice implanted with T24 tumors (dose: 20 mg/kg/day, i.p.) show reduced tumor volume (50% vs. control) .

- PK/PD Studies : LC-MS/MS quantifies plasma half-life (t = 4.2 hours) and biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.